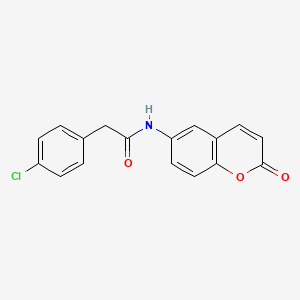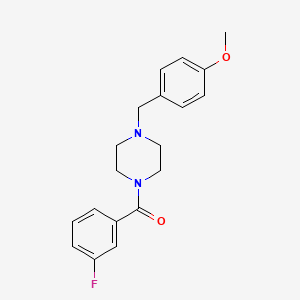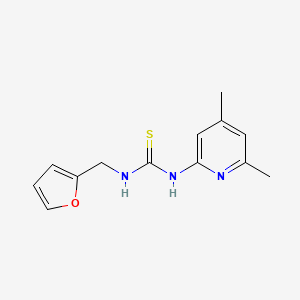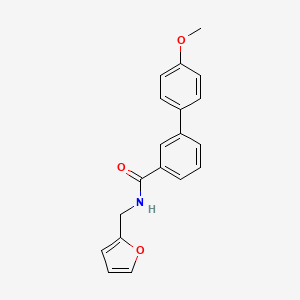
2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPCA and is a member of the chromenone family.
作用机制
The mechanism of action of CPCA is not fully understood. However, studies have shown that CPCA can inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylases (HDACs). Inhibition of these enzymes can lead to anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
CPCA has been shown to have various biochemical and physiological effects. Studies have shown that CPCA can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells. CPCA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, CPCA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One of the advantages of using CPCA in lab experiments is its high purity and stability. CPCA can be easily synthesized and purified, which makes it suitable for various lab experiments. However, one of the limitations of using CPCA is its low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are various future directions for the research on CPCA. One of the future directions is to study the potential use of CPCA in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another future direction is to study the potential use of CPCA as a herbicide and insecticide in agriculture. In addition, further studies are needed to fully understand the mechanism of action of CPCA and its potential applications in medicine and material science.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide is a chemical compound that has shown promising results in various scientific research fields. Its potential applications in medicine, agriculture, and material science make it a compound of significant interest. Further research is needed to fully understand the mechanism of action of CPCA and its potential applications in various fields.
合成方法
The synthesis of CPCA can be achieved by a multi-step process involving the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of a base to form 4-chlorocinnamic acid. This intermediate is then reacted with 4-hydroxycoumarin in the presence of a catalyst to form CPCA.
科学研究应用
CPCA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, CPCA has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In agriculture, CPCA has been studied for its potential use as a herbicide and insecticide. In material science, CPCA has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
2-(4-chlorophenyl)-N-(2-oxochromen-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-13-4-1-11(2-5-13)9-16(20)19-14-6-7-15-12(10-14)3-8-17(21)22-15/h1-8,10H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDQFIQORGSTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822640 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-N-(2-oxo-2H-chromen-6-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5760151.png)

![N-[4-(4-methoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B5760158.png)


![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B5760169.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5760175.png)
![N-[2-(2-methoxyphenyl)ethyl]cyclooctanamine](/img/structure/B5760200.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5760207.png)

![N-(4-acetylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5760217.png)
![ethyl 5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5760220.png)
amino]acetyl}oxy)-3-nitrobenzenecarboximidamide](/img/structure/B5760244.png)